Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromopropyl)benzoic acid

Medicinal Chemistry Prostaglandin Analogs Structure-Activity Relationship

4-(3-Bromopropyl)benzoic acid (CAS 6309-79-1) is a para-substituted benzoic acid derivative bearing a primary alkyl bromide at the terminus of a three-carbon propyl chain. With a molecular formula of C₁₀H₁₁BrO₂, a molecular weight of 243.10 g/mol, a density of 1.478 g/cm³, a predicted LogP of 2.71, and a melting point of 34–38 °C, this compound is a low-melting solid at ambient temperature, readily soluble in common organic solvents such as ethanol and acetone.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 6309-79-1
Cat. No. B1614531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)benzoic acid
CAS6309-79-1
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCBr)C(=O)O
InChIInChI=1S/C10H11BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13)
InChIKeyNMHDEMMOFNSQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopropyl)benzoic acid (CAS 6309-79-1): Bifunctional Building Block for Pharmaceutical and Polymer Intermediate Procurement


4-(3-Bromopropyl)benzoic acid (CAS 6309-79-1) is a para-substituted benzoic acid derivative bearing a primary alkyl bromide at the terminus of a three-carbon propyl chain . With a molecular formula of C₁₀H₁₁BrO₂, a molecular weight of 243.10 g/mol, a density of 1.478 g/cm³, a predicted LogP of 2.71, and a melting point of 34–38 °C, this compound is a low-melting solid at ambient temperature, readily soluble in common organic solvents such as ethanol and acetone . It serves as a versatile bifunctional intermediate: the carboxylic acid enables amide and ester bond formation, while the primary alkyl bromide participates in nucleophilic substitution and cross-coupling reactions, making it a strategic building block for medicinal chemistry and materials science .

Why 4-(3-Bromopropyl)benzoic acid Cannot Be Replaced by Shorter- or Longer-Chain Homologs in Synthetic Workflows


Substituting 4-(3-bromopropyl)benzoic acid with its one-carbon (4-(bromomethyl)benzoic acid), two-carbon (4-(2-bromoethyl)benzoic acid), or four-carbon (4-(4-bromobutyl)benzoic acid) homologs introduces non-trivial changes in physicochemical properties, reactivity, and conformational behavior that cannot be compensated by simple stoichiometric adjustment. The three-carbon propyl spacer provides a unique balance of chain length, lipophilicity (LogP 2.71), and steric demand that directly influences the geometry of downstream products, as demonstrated in the synthesis of interphenylene prostaglandin analogs where this specific spacer was essential for renal vasodilator activity . The C1 analog (benzylic bromide) exhibits markedly different electrophilicity and a melting point over 220 °C, while the C2 and C4 analogs shift LogP by +0.06 and +0.39 units, respectively, altering partitioning and, in biphasic or biological systems, potentially compromising reaction outcomes or pharmacokinetic profiles .

Quantitative Differentiation Evidence: 4-(3-Bromopropyl)benzoic acid vs. Closest Structural Analogs


Linker Length: C3 Propyl Spacer Provides Optimal Conformational Balance vs. C1, C2, and C4 Homologs for Bioactive Conformation Control

In the synthesis of interphenylene analogs of acylhydroxyalkanoic acids as renal vasodilators, 4-(3-bromopropyl)benzoic acid (C3 spacer) was employed to construct the key dicarboxylic ester intermediate 18a, achieving an ~87% isolated yield after alkylation with 1-chloro-4-acetoxynonane and subsequent elimination-decarboxylation . The three-carbon spacer was specifically selected to match the conformational requirements of the prostaglandin receptor binding pocket; the corresponding C2 (ethyl) and C4 (butyl) analogs were not reported in this study, and the C1 (methylene) analog would place the carboxylate pharmacophore in a geometrically distinct position incompatible with the target binding site .

Medicinal Chemistry Prostaglandin Analogs Structure-Activity Relationship

Physical State and Handling: Low Melting Point (34–38 °C) Enables Room-Temperature Liquid-Phase Chemistry vs. High-Melting C1 and C2 Analogs

4-(3-Bromopropyl)benzoic acid exhibits a melting point of 34–38 °C, classifying it as a low-melting solid that is readily manipulated as a liquid or waxy solid at or near ambient laboratory temperatures . In contrast, 4-(bromomethyl)benzoic acid melts at 224–229 °C and 4-(2-bromoethyl)benzoic acid melts at 206–208 °C, both requiring elevated temperatures for melt processing and exhibiting limited solubility in non-polar solvents . The approximately 170–190 °C melting point depression of the C3 compound relative to its C1 and C2 counterparts reduces solvent demand, simplifies reactor charging, and facilitates homogeneous reaction conditions in standard round-bottom flask setups without external heating.

Synthetic Chemistry Process Chemistry Handling and Storage

Lipophilicity Tuning: LogP 2.71 Occupies a Narrow Optimal Window for Drug-Like Properties vs. Higher LogP of C4 Analog

The computed LogP of 4-(3-bromopropyl)benzoic acid is 2.71, placing it within the optimal lipophilicity range (LogP 1–3) associated with favorable oral bioavailability and acceptable metabolic stability per Lipinski's Rule of Five [1]. The C4 homolog, 4-(4-bromobutyl)benzoic acid, exhibits a LogP of 3.10, exceeding the commonly accepted threshold and increasing the risk of poor aqueous solubility, enhanced metabolic clearance, and promiscuous off-target binding . While the C2 analog (LogP 2.77) is closer to the target, the C3 compound offers a 0.33 LogP unit advantage over the C4 analog, corresponding to an approximately two-fold difference in octanol-water partition coefficient, which can significantly affect chromatographic retention, extraction efficiency, and biological membrane permeability in downstream applications .

Drug Design ADME Prediction Lipophilicity

Bromide Reactivity Class: Primary Alkyl Bromide vs. Benzylic Bromide – Predictable SN2 Kinetics Without Competing Elimination Pathways

The terminal bromide in 4-(3-bromopropyl)benzoic acid is a primary alkyl bromide, reacting predominantly via bimolecular nucleophilic substitution (SN2) with minimal competing E2 elimination under standard conditions (aqueous or alcoholic base, ≤80 °C) . In contrast, 4-(bromomethyl)benzoic acid bears a benzylic bromide that undergoes facile SN1 ionization due to resonance stabilization of the benzyl carbocation, leading to complex product mixtures when nucleophiles are present that can trap the ionized intermediate, and to significant hydrolysis in protic media . The C3 primary bromide thus offers superior reaction predictability and cleaner crude product profiles, reducing chromatographic purification burden. The isomeric 4-(1-bromopropyl)benzoic acid features a secondary bromide with slower SN2 kinetics and increased steric hindrance, further differentiating the target compound as the optimal electrophile for efficient alkylation sequences .

Synthetic Methodology Nucleophilic Substitution Reaction Selectivity

Commercial Availability with Batch-Specific QC: 95% Minimum Purity Backed by NMR, HPLC, and GC vs. Limited Characterization of C4 Analog

4-(3-Bromopropyl)benzoic acid is supplied by Bidepharm at a standard purity of 95%, with batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses provided upon request, enabling reproducible synthetic outcomes in multi-step sequences . The methyl ester derivative (CAS 113100-86-0) is available from Amatek at 97% purity . In comparison, 4-(4-bromobutyl)benzoic acid is listed at 95% purity by AKSci and Chemicalbook but without explicit mention of multi-technique batch QC , and 4-(2-bromoethyl)benzoic acid from Aladdin is offered at 95% purity with limited analytical documentation . The availability of orthogonal QC data (NMR + HPLC + GC) for the C3 compound reduces the risk of unidentified impurities compromising downstream reaction yields and simplifies troubleshooting of failed syntheses.

Chemical Procurement Quality Assurance Vendor Specification

Validated Application Scenarios for 4-(3-Bromopropyl)benzoic acid Where Differentiation Drives Procurement Decisions


Synthesis of Conformationally Defined Prostaglandin and Prostacyclin Analogs Requiring a Rigid Three-Carbon Spacer

In the convergent synthesis of interphenylene acylhydroxyalkanoic acid analogs, 4-(3-bromopropyl)benzoic acid serves as the critical C3 spacer building block, enabling construction of the diaryl ether pharmacophore with the precise geometric relationship required for renal vasodilator activity . The reported ~87% yield in the key alkylation step demonstrates the compatibility of the primary alkyl bromide with the reaction conditions (1-chloro-4-acetoxynonane, base, polar aprotic solvent), and the carboxylic acid terminus is subsequently elaborated to the final dicarboxylic acid via ester hydrolysis. Attempting this synthesis with C1, C2, or C4 homologs would displace the carboxylic acid group by 1.3–2.5 Å relative to the aromatic core, disrupting the binding geometry essential for biological activity. Researchers developing prostacyclin receptor agonists, thromboxane synthase inhibitors, or related eicosanoid-pathway modulators should preferentially source this specific C3 compound to ensure synthetic fidelity to the published pharmacophore model.

Preparation of Heterobifunctional Linkers for Bioconjugation and Polymer End-Group Functionalization

The orthogonal reactivity profile of 4-(3-bromopropyl)benzoic acid—carboxylic acid for amide/ester coupling and primary alkyl bromide for nucleophilic displacement—makes it an ideal heterobifunctional linker for constructing well-defined bioconjugates and functional polymers. The primary alkyl bromide reacts cleanly via SN2 with thiols, amines, and azide nucleophiles under mild conditions (DMF, K₂CO₃, 25–60 °C), while the benzoic acid moiety can be activated as an NHS ester or acid chloride for subsequent conjugation to biomolecules or polymer chain ends . The three-carbon spacer provides sufficient conformational flexibility to avoid steric crowding at either reactive terminus, while the LogP of 2.71 ensures adequate solubility in both organic solvents for synthetic manipulation and aqueous buffers for bioconjugation steps. Polymer chemists designing telechelic polymers or protein conjugates with defined interdomain distances should select the C3 compound over shorter or longer homologs to achieve the desired linker geometry and solubility profile.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries with Balanced Physicochemical Properties

With a molecular weight of 243.1 g/mol, a LogP of 2.71, and a topological polar surface area of 37.3 Ų, 4-(3-bromopropyl)benzoic acid satisfies the Rule of Three criteria for fragment-based screening libraries (MW <300, LogP ≤3, H-bond donors ≤2, H-bond acceptors ≤3) . The primary alkyl bromide provides a synthetic handle for late-stage diversification via nucleophilic substitution or transition-metal-catalyzed cross-coupling, enabling rapid exploration of chemical space around the benzoic acid core. The C3 spacer distinguishes this fragment from the more lipophilic C4 analog (LogP 3.10), which exceeds the optimal LogP window for fragment libraries, and from the C1 benzylic bromide, which introduces unwanted reactivity and potential toxicity liabilities. Medicinal chemistry groups building fragment libraries for SPR-based or biochemical high-throughput screening should procure the C3 compound to maintain library compliance with fragment-like property guidelines.

Intermediate for Liquid Crystalline and Self-Assembling Materials Requiring Precise Alkyl Spacer Length

The three-carbon propyl spacer in 4-(3-bromopropyl)benzoic acid provides a specific mesogenic unit length that influences the phase transition temperatures and molecular packing in liquid crystalline materials. When coupled to mesogenic cores via esterification of the benzoic acid, the terminal bromide can be further elaborated to introduce functional end-groups (e.g., cyano, alkoxy, or perfluorinated chains) that modulate dielectric anisotropy and clearing points. The low melting point (34–38 °C) of the compound facilitates melt-processing and solvent-free reaction conditions relevant to industrial-scale liquid crystal synthesis . Materials scientists developing calamitic or discotic liquid crystals where alkyl spacer parity (odd–even effect) governs mesophase stability should select the C3 homolog, as the odd-numbered carbon chain imparts distinct conformational properties compared to even-numbered C2 or C4 spacers, directly affecting the nematic–isotropic transition temperature and the temperature range of the mesophase.

Quote Request

Request a Quote for 4-(3-Bromopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.